BENGHE Foundational & Exploratory

Check Availability & Pricing

SIRT6 gene expression and regulation in
different tissues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SD-6

Cat. No.: B12404225

SIRT6 Gene Expression and Regulation: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sirtuin 6 (SIRT6) gene, covering its
expression across different tissues, the complex mechanisms governing its regulation, and its
pivotal role in critical signaling pathways. Detailed experimental protocols for studying SIRT6
are also provided to facilitate further research and therapeutic development.

SIRT6 Gene Expression

SIRTG6 is a stress-responsive protein deacetylase and mono-ADP ribosyltransferase.[1] Its
expression is observed in a wide range of tissues, although the levels can vary significantly.
Understanding the tissue-specific expression of SIRT6 is crucial for elucidating its physiological
roles and for the development of targeted therapies.

Quantitative Expression Data in Human Tissues

The following tables summarize the mRNA and protein expression levels of SIRT6 in various
human tissues, based on data from the Human Protein Atlas and the Genotype-Tissue
Expression (GTEX) project.[2][3]

Table 1: SIRT6 mRNA Expression in Human Tissues
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Tissue Group

Tissue

Normalized TPM
(nTPM)

Specificity

Nervous System

Cerebral Cortex

35.5

Low tissue specificity

Cerebellum 28.9 Low tissue specificity
Basal Ganglia 32.1 Low tissue specificity
Endocrine Thyroid Gland 40.2 Low tissue specificity
Adrenal Gland 38.7 Low tissue specificity
Respiratory Lung 36.4 Low tissue specificity
Cardiovascular Heart Muscle 33.1 Low tissue specificity
Gastrointestinal Esophagus 34.9 Low tissue specificity
Stomach 35.8 Low tissue specificity
Small Intestine 37.6 Low tissue specificity
Colon 35.1 Low tissue specificity
Liver 31.8 Low tissue specificity
Renal & Urinary Kidney 34.5 Low tissue specificity
Male Reproductive Testis 45.1 Low tissue specificity
Prostate 39.8 Low tissue specificity
Female Repro. Ovary 38.2 Low tissue specificity
Uterus 36.7 Low tissue specificity

Connective & Soft Adipose Tissue 38.5 Low tissue specificity
Musculoskeletal Skeletal Muscle 30.7 Low tissue specificity
Immune System Spleen 39.1 Low tissue specificity
Lymph Node 40.5 Low tissue specificity

Bone Marrow 41.2 Low tissue specificity

Integumentary Skin 34.2 Low tissue specificity
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Data sourced from the Human Protein Atlas consensus dataset, combining HPA and GTEx
data.[2] nTPM stands for normalized Transcripts Per Million.

Table 2: SIRT6 Protein Expression in Human Tissues

Tissue Expression Level Location
Cerebral Cortex Medium Nuclear
Heart Muscle Medium Nuclear
Kidney Medium Nuclear
Liver Medium Nuclear
Lung Medium Nuclear
Spleen High Nuclear
Tonsil High Nuclear
Bone Marrow High Nuclear
Testis High Nuclear
Prostate Medium Nuclear
Adipose Tissue Medium Nuclear

This summary is based on knowledge-based annotation of immunohistochemistry data from
the Human Protein Atlas.[2][3] SIRT6 shows ubiquitous nuclear expression.[2][3]

Regulation of SIRT6 Expression

The expression and activity of SIRT6 are tightly controlled at multiple levels, including
transcription, mRNA stability, and post-translational modifications. This complex regulatory
network allows cells to fine-tune SIRT6 levels in response to various stimuli and metabolic
states.

Transcriptional Regulation
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Several transcription factors are known to bind to the SIRT6 promoter and regulate its
expression.

» Positive Regulators:

o FOXO3a and NRF1: Under nutritional stress, the SIRT1 deacetylase, in complex with
FOXO3a and NRF1, promotes SIRT6 transcription in liver cells.[4][5]

o Spl: SIRT6 partners with the transcription factor Sp1l to regulate the mTOR signaling
pathway, suggesting a potential feedback loop.[6][7][8]

» Negative Regulators (Co-repression):

o HIF-1a (Hypoxia-inducible factor-1a): SIRT6 acts as a corepressor for HIF-1a, a master
regulator of glycolysis.[9][10] By deacetylating H3K9 at the promoters of glycolytic genes,
SIRT6 represses their expression.[10]

o c-Myc: SIRT6 co-represses the transcription factor c-Myc, particularly for genes involved in
ribosomal metabolism, by deacetylating H3K56ac.[10][11]

o NF-kB (Nuclear factor kB): SIRT6 interacts with the RELA subunit of NF-kB and
deacetylates H3K9ac at the promoters of NF-kB target genes to suppress their expression
and inhibit inflammation.[10][12][13]
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Transcriptional control of the SIRT6 gene.

Post-Transcriptional Regulation by microRNAs

SIRT6 expression is also regulated at the post-transcriptional level by microRNAs (miRNAS),
which bind to the 3' untranslated region (UTR) of SIRT6 mRNA, leading to its degradation or
translational repression. Several miRNAs have been identified as negative regulators of SIRT6.
[4][14]

Table 3: microRNAs Regulating SIRT6

microRNA Effect on SIRT6 mRNA Reference
miR-33a/b Reduces stability [4]

miR-34a Reduces stability [4]

miR-122 Reduces stability [41[5][14]
miR-766 Reduces stability [4]
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Post-Translational Modifications (PTMs)

The enzymatic activity and protein-protein interactions of SIRT6 are modulated by various post-
translational modifications, adding another layer of regulation.

Phosphorylation: Phosphorylation of SIRT6 can affect its interaction with specific protein
partners.[15]

e SUMOylation: Small ubiquitin-like modification (SUMOylation) of SIRT6 is important for its
interaction with c-Myc and the subsequent deacetylation of H3K56ac at Myc-target genes.
[14]

 Nitration: Peroxynitrite, a reactive nitrogen species, can cause nitrative modification of
SIRTG6, leading to the inhibition of its deacetylase activity.[15] This suggests that SIRT6
function can be altered during pathological processes involving oxidative and nitrative stress.
[15]

» Sulfenylation: In monocytes, SIRT6 can be modified by sulfenylation on Cys144 in response
to LPS stimulation, which reduces its deacetylase activity and increases glycolysis.[16]

SIRT6 in Cellular Signaling Pathways

SIRTE6 is a critical node in several signaling pathways that are fundamental to cellular
homeostasis, longevity, and disease. Its enzymatic activities, including deacetylation and
mono-ADP-ribosylation, allow it to influence metabolism, DNA repair, and inflammation.[1][17]
[18]

Metabolic Regulation

SIRT6 is a key regulator of both glucose and lipid metabolism, primarily by controlling the
expression of key metabolic genes.[18][19][20]

e Glucose Metabolism: SIRT6-deficient mice exhibit severe hypoglycemia, highlighting its
crucial role in glucose homeostasis.[10][18]

o It represses the expression of multiple glycolytic enzymes and the glucose transporter
GLUT1 by co-repressing HIF-1a.[9][10]
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o SIRT6-induced deacetylation of FoxO1 promotes its nuclear export and degradation,
which in turn increases the expression of Pdx1 and GLUTZ2, leading to enhanced insulin
secretion from pancreatic (-cells.[18]

o In skeletal muscle, SIRT6 activates AMP-activated protein kinase (AMPK), which
promotes the expression of genes involved in glucose uptake and mitochondrial oxidative
phosphorylation.[21]

 Lipid Metabolism: SIRT6 plays a significant role in lipid homeostasis.[14][19][20]

o It represses triglyceride synthesis by deacetylating H3K9 and H3K56 at the promoters of
genes regulated by SREBP1/2 (Sterol Regulatory Element-Binding Proteins).[14]

o It promotes fatty acid 3-oxidation by deacetylating and enhancing the activity of NCOA2, a
coactivator of PPARQ.[5]
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SIRT6 regulation of metabolic pathways.

DNA Damage Repair
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SIRTG6 plays a vital role in maintaining genomic stability by participating in the DNA damage
response (DDR).[22][23] It is one of the earliest factors recruited to sites of DNA double-strand
breaks (DSBs) and stimulates both major DSB repair pathways.[23][24]

e Non-Homologous End Joining (NHEJ): SIRT6 forms a complex with DNA-dependent protein
kinase (DNA-PK) and is required for the mobilization and stabilization of the DNA-PK
catalytic subunit (DNA-PKcs) at chromatin surrounding DSBs.[25][26]

e Homologous Recombination (HR): SIRT6 promotes HR, although the precise mechanism is
still under investigation. Its deacetylase activity on histone H3 at lysine 56 (H3K56) is known
to influence DNA repair pathways.[10]

e PARP1 Activation: Under oxidative stress, SIRT6 physically associates with and mono-ADP-
ribosylates Poly(ADP-ribose) polymerase 1 (PARP1), stimulating its activity and enhancing
DSB repair.[24][26]
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SIRT6 involvement in DNA repair pathways.

Inflammation

SIRT6 is a potent anti-inflammatory protein that functions by repressing the expression of pro-

inflammatory genes.[27]

o NF-kB Pathway: SIRT6 deacetylates H3K9ac at the promoters of NF-kB target genes, such
as IL-6 and TNF-a, thereby inhibiting their transcription.[12][28][29] This is a primary
mechanism for its anti-inflammatory effects.

e c-JUN and STAT3: SIRT6 suppresses the expression of c-JUN target genes like MCP-1 and
IL-6.[18][29] It also prevents the phosphorylation of STAT3 by deacetylating Pyruvate Kinase
M2 (PKM2), which disrupts the NF-kB-IL-6-STAT3 inflammatory feedback loop in
macrophages.[18][27]

o TGF-B Signaling: SIRT6 deficiency leads to the transcriptional activation of the TGF-[3
signaling pathway, a key driver of fibrosis.[30] SIRT6 can regulate the transcriptional activity
of SMAD3 in a deacetylation-dependent manner.[30]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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